
4-Fluoro-N-(4-methoxybenzyl)benzamide
Overview
Description
4-Fluoro-N-(4-methoxybenzyl)benzamide is a fluorinated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the 4-position of the benzene ring and a 4-methoxybenzyl group attached to the amide nitrogen. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, influencing its physicochemical properties and reactivity.
Preparation Methods
The synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
4-Fluoro-N-(4-methoxybenzyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Scientific Research Applications
Chemical and Synthetic Applications
1. Intermediate in Organic Synthesis
4-Fluoro-N-(4-methoxybenzyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals and other organic compounds, where it acts as a building block for further chemical modifications. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxybenzylamine, using bases such as triethylamine under controlled conditions.
2. Chemical Reactivity
The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols with agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the fluorine atom, allowing for the formation of new derivatives.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.
Biological Applications
1. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's interaction with specific molecular targets may inhibit or activate pathways relevant to these activities, making it a candidate for therapeutic exploration.
2. Therapeutic Agent Research
Ongoing studies are investigating the compound's efficacy as a therapeutic agent for various diseases. The unique structural features contribute to its binding affinity towards specific enzymes or receptors, which is critical for drug development.
Industrial Applications
1. Material Development
In industrial contexts, this compound is used in developing new materials and specialty chemicals. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
- A study on its structural properties indicated that modifications to the benzamide core can significantly affect biological activity and chemical reactivity .
- Investigations into its role as a small molecule inhibitor have shown promise against viral infections, suggesting potential applications in virology .
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxybenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
The following analysis compares 4-Fluoro-N-(4-methoxybenzyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, spectroscopic properties, and biological activity.
Structural and Substituent Variations
Table 1: Key Structural Features and Physical Properties
Key Observations:
Fluorine at the 4-position of the benzoyl group increases metabolic stability and influences NMR chemical shifts (e.g., distinct $^{19}$F signals in fluorinated analogs) .
Synthetic Efficiency :
- Yields for hydrazine derivatives (e.g., 4b, 70%) are lower than those for pyridone-bearing analogs (e.g., TD-1b, 83%), suggesting steric or electronic challenges in amide bond formation with bulky substituents .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data Highlights
Key Observations:
- IR Spectroscopy : The C=O stretch (~1647 cm$^{-1}$) is consistent across benzamide derivatives, but electron-donating groups (e.g., methoxy) may slightly lower the frequency due to resonance effects .
- $^{19}$F NMR : Fluorine substituents produce distinct signals depending on their electronic environment. For example, silylated fluorobenzamides show resolved peaks for trans/cis isomers, which could differ in the target compound due to the methoxybenzyl group .
Key Observations:
- Polymer Chemistry : The target compound’s methoxy group may improve solubility in aromatic polyamides compared to halogenated analogs (e.g., 4MNB), aiding in high-molecular-weight polymer synthesis .
- Drug Discovery: Fluorine and methoxy groups synergistically enhance bioavailability and target binding.
Biological Activity
4-Fluoro-N-(4-methoxybenzyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which may enhance its pharmacological properties and bioavailability. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The structural characteristics include:
- Fluorine Substitution : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Potentially increases solubility and alters metabolic pathways.
Research indicates that this compound interacts with various biological targets, primarily through mechanisms involving enzyme inhibition and receptor modulation. Studies employing molecular docking and surface plasmon resonance (SPR) have elucidated its binding affinities to specific targets, providing insights into its mechanism of action.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antiviral Activity : Similar compounds have shown efficacy against HIV, suggesting potential antiviral applications. The compound's structural components may contribute to its ability to disrupt viral replication processes.
- Antitumor Activity : Benzamide derivatives are often explored for their antitumor properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation.
- Anti-inflammatory Properties : The methoxy group is associated with anti-inflammatory activity in related compounds, indicating potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in comparison with similar compounds. The following table summarizes key analogs and their notable biological activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Fluoro-N-(phenyl)benzamide | Lacks methoxy group | Antitumor activity |
N-(4-Methoxyphenyl)benzamide | No fluorine substituent | Anti-inflammatory properties |
3-Fluoro-N-(4-methoxyphenyl)benzamide | Fluorine on meta position | Varies in biological activity |
4-Bromo-N-(4-methoxyphenyl)benzamide | Bromine instead of fluorine | Different pharmacokinetic profile |
The unique combination of the fluorine atom and the methoxy group enhances the compound's lipophilicity, potentially improving its absorption and distribution within biological systems.
Case Studies
-
Antiviral Efficacy Against HIV :
A study evaluated the antiviral properties of various benzamide derivatives, including this compound. Results indicated that the compound inhibited HIV replication in vitro, demonstrating a dual-stage inhibition profile that disrupts capsid-host factor interactions at early stages of infection . -
Cytotoxicity in Cancer Cell Lines :
In another investigation, this compound was tested against multiple cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. -
Anti-inflammatory Effects :
Research on related compounds showed that benzamide derivatives can modulate inflammatory pathways. The presence of the methoxy group in this compound suggests potential anti-inflammatory effects, which are currently under investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Fluoro-N-(4-methoxybenzyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via amide coupling. A common approach involves reacting 4-fluorobenzoic acid derivatives (e.g., acid chlorides) with 4-methoxybenzylamine under Schotten-Baumann conditions. For example, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
- Temperature control : Low temperatures reduce racemization and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm the presence of the 4-fluorophenyl (δ 7.8–7.2 ppm) and 4-methoxybenzyl (δ 6.9–6.7 ppm) moieties. F NMR detects the fluorine environment (δ -110 to -115 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-F (~1220 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 274.11) .
Q. How can researchers screen the biological activity of this compound in medicinal chemistry?
- Methodological Answer : Initial screens focus on:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC values determine potency .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
- Molecular docking : Computational models (AutoDock Vina) predict binding affinities to receptors like EGFR or COX-2 .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be elucidated using kinetic studies?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to track intermediate formation (e.g., active ester from DCC/HOBt).
- Isotopic labeling : Use O-labeled water to trace acyl oxygen exchange, confirming nucleophilic attack mechanisms .
- DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps (e.g., amine acylation vs. byproduct formation) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubChem and ChEMBL to identify outliers. Adjust for variables like assay type (e.g., cell-free vs. cell-based) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy/fluoro positions) to isolate pharmacophoric groups. Use ANOVA to quantify substituent effects .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions explaining divergent results .
Q. How does pH influence the fluorescence properties of this compound in spectroscopic studies?
- Methodological Answer :
- pH titration : Measure fluorescence intensity (λ = 280 nm, λ = 340 nm) across pH 2–10. Quenching at acidic pH (e.g., pH 3) suggests protonation of the amide nitrogen, disrupting conjugation .
- Job’s plot analysis : Determine stoichiometry of metal complexes (e.g., Pb), which enhance fluorescence at neutral pH via chelation .
Q. Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Discrepancies arise from:
- Purity of starting materials : Impurities in 4-methoxybenzylamine (>98% vs. 95%) reduce yields by 10–15% .
- Workup protocols : Extraction with ethyl acetate vs. dichloromethane affects recovery of polar intermediates .
- Catalyst traces : Residual Pd in cross-coupling steps (if applicable) may accelerate side reactions .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIZJDJIMFHGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358081 | |
Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346725-04-0 | |
Record name | 4-Fluoro-N-(4-methoxybenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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